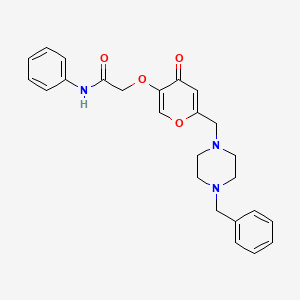
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a piperazine ring, a pyran ring, and an acetamide group . Piperazine rings are often found in pharmaceuticals and have been studied for their potential therapeutic applications .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized through processes such as reductive amination . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of this compound involves a reductive amination process, resulting in a series of novel derivatives. These compounds have been screened for in vitro antimicrobial activity. Notably, they exhibit significant antibacterial and antifungal properties, comparable to existing standards . Researchers are keen on exploring their potential as novel antimicrobial agents.
Cytotoxicity and Anticancer Potential
Given the compound’s structural features, it’s worth investigating its cytotoxic effects. Substituted derivatives with piperazine moieties have been designed, synthesized, and screened for in vitro cytotoxic activity against various cancer cell lines. Researchers are particularly interested in assessing their efficacy against breast cancer (BT-474), cervical cancer (HeLa), breast adenocarcinoma (MCF-7), lung cancer (NCI-H460), and keratinocytes (HaCaT) . Further studies may reveal its potential as an anticancer agent.
Anti-HIV Activity
While not directly studied for anti-HIV effects, the compound’s structural motifs warrant investigation. Coumarins, like this compound, have been explored for their antiviral properties. Researchers might explore its potential as an anti-HIV agent, building upon previous findings .
Anticoagulant Properties
Although not explicitly tested, coumarin derivatives often exhibit anticoagulant activity. Researchers could explore whether this compound shares similar effects, potentially impacting coagulation pathways .
Antioxidant and Anti-inflammatory Potential
Coumarins have been associated with antioxidant and anti-inflammatory effects. While specific data on this compound is lacking, its structural resemblance suggests potential in these areas. Researchers could investigate its impact on oxidative stress and inflammation pathways .
Drug Design and Molecular Modeling
The compound’s unique structure makes it an interesting candidate for drug design. Researchers can employ molecular docking studies to predict its interactions with target proteins. By comparing these predictions with experimental data, they can refine its potential as a drug candidate .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their role in numerous disorders .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through binding, exhibiting affinity in a certain range . This interaction can lead to changes in the target, potentially influencing its function .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it is possible that this compound could affect related biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their adme properties using in silico docking and molecular dynamics simulations . These properties can impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit significant affinity for their targets, which could lead to changes at the molecular and cellular level .
Propriétés
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c29-23-15-22(17-28-13-11-27(12-14-28)16-20-7-3-1-4-8-20)31-18-24(23)32-19-25(30)26-21-9-5-2-6-10-21/h1-10,15,18H,11-14,16-17,19H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVOMZSIBCONJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)
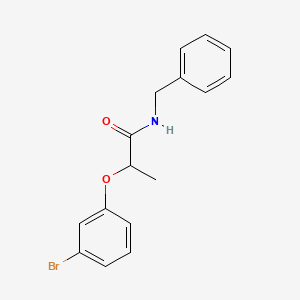
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)
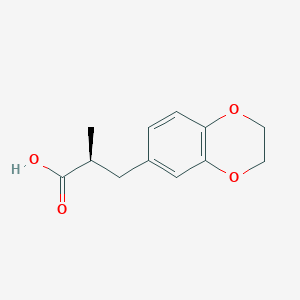
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)
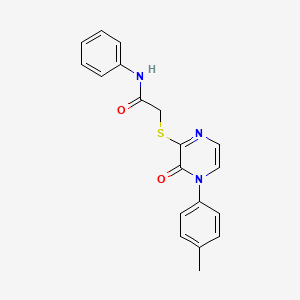
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)
![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)
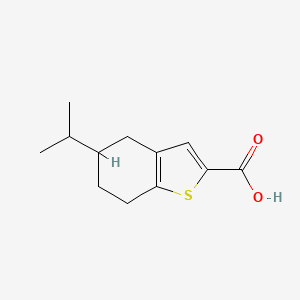
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)